molecular formula C18H14ClN5O3S B2632501 methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 941956-21-4

methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2632501
CAS No.: 941956-21-4
M. Wt: 415.85
InChI Key: BZPRMKAOHWJZGD-UHFFFAOYSA-N
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Description

The compound contains several structural components including a furan ring, a triazolo[4,5-d]pyrimidine ring, and a chlorobenzyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Triazolo[4,5-d]pyrimidine is a fused ring system incorporating a triazole and a pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the triazolo[4,5-d]pyrimidine ring indicates that the compound is likely to be planar or nearly planar .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the reactive sites such as the furan oxygen, the triazole nitrogens, and the chloro group on the benzyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of multiple nitrogen atoms could potentially make it a base. The chlorobenzyl group could make it somewhat lipophilic .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those related to methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, are synthesized for their unique properties and potential applications in various fields. For instance, the synthesis of derivatives from arylation products of unsaturated compounds has led to the creation of novel heterocyclic systems. Such compounds are explored for their potential uses in medicinal chemistry, material science, and as intermediates in the synthesis of more complex molecules (Gorak et al., 2009).

Biological Activity

The structural analogs of heterocyclic compounds are often evaluated for biological activities. For instance, derivatives of the pyrimido[5,4-d]-1,2,3-triazine system have been explored for their antituberculous potential. Such studies are crucial for discovering new therapeutic agents against specific diseases. Research indicates that certain derivatives exhibit promising biological activities, which may include antibacterial, antifungal, or antiviral properties, depending on the specific modifications of the heterocyclic system (Titova et al., 2019).

Synthesis and Characterization

The synthesis and characterization of new heterocyclic systems, including triazolo[1,5-a]pyrimidine derivatives, are vital for expanding the chemical space of potential pharmaceuticals and materials. Detailed synthetic pathways enable the production of novel compounds, which are then characterized using various spectroscopic techniques to determine their structures. Such research lays the groundwork for further investigations into their properties and applications (Lahmidi et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being studied as a potential drug, future research could involve further optimization of the structure to improve its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

methyl 5-[[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPRMKAOHWJZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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